molecular formula C10H13NO2S B12967550 Ethyl 4-cyclopropyl-2-methylthiazole-5-carboxylate

Ethyl 4-cyclopropyl-2-methylthiazole-5-carboxylate

Cat. No.: B12967550
M. Wt: 211.28 g/mol
InChI Key: WTUNCQRBRLJSSY-UHFFFAOYSA-N
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Description

Ethyl 4-cyclopropyl-2-methylthiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceutical and agrochemical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-cyclopropyl-2-methylthiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with N-bromosuccinimide and thiourea or its derivatives . This reaction proceeds under mild conditions and results in the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve a one-pot synthesis approach, which is more efficient and yields higher overall product compared to traditional multi-step methods . The use of solid acid catalysts or radical initiators can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyclopropyl-2-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Ethyl 4-cyclopropyl-2-methylthiazole-5-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 4-cyclopropyl-2-methylthiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in various biochemical pathways, influencing cellular processes and metabolic activities . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives, such as ethyl 2-amino-4-methylthiazole-5-carboxylate and ethyl 2-substituted-4-methylthiazole-5-carboxylates .

Uniqueness

Ethyl 4-cyclopropyl-2-methylthiazole-5-carboxylate is unique due to its cyclopropyl and methyl substitutions, which confer distinct chemical and biological properties. These structural features can enhance its stability, reactivity, and potential biological activity compared to other thiazole derivatives .

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

ethyl 4-cyclopropyl-2-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C10H13NO2S/c1-3-13-10(12)9-8(7-4-5-7)11-6(2)14-9/h7H,3-5H2,1-2H3

InChI Key

WTUNCQRBRLJSSY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C)C2CC2

Origin of Product

United States

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